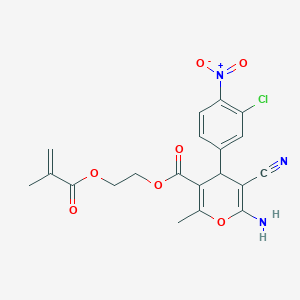

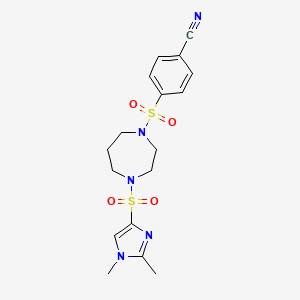

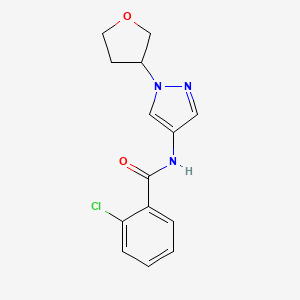

![molecular formula C23H27N3O4S2 B2555223 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-68-4](/img/structure/B2555223.png)

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a versatile chemical compound that finds applications in diverse scientific research fields due to its unique properties and structural complexity. It has a molecular formula of C23H27N3O4S2, an average mass of 473.608 Da, and a monoisotopic mass of 473.144287 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclohexyl(methyl)sulfamoyl group attached to the 4-position of a benzamide ring, and a 4-ethoxy-1,3-benzothiazol-2-yl group attached to the nitrogen of the benzamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C23H27N3O4S2, an average mass of 473.608 Da, and a monoisotopic mass of 473.144287 Da .Scientific Research Applications

Carbonic Anhydrase Inhibition

A study explored the synthesis of novel acridine-acetazolamide conjugates, including a compound similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, and their potential as inhibitors of human carbonic anhydrases. These compounds showed inhibition in low micromolar and nanomolar ranges for various isoforms, suggesting their applicability in related biochemical pathways and diseases where carbonic anhydrase activity plays a role (Ulus et al., 2016).

Anticancer Potential

A derivative of this compound, synthesized from indapamide, showed proapoptotic activity in melanoma cell lines. This compound inhibited cancer cell growth and was also investigated as an inhibitor of human carbonic anhydrase isoforms, highlighting its potential in cancer research and therapy (Yılmaz et al., 2015).

Synthesis and Structural Analysis

Several studies have focused on the synthesis of benzothiazole derivatives, with structural features similar to this compound. These works contribute to the understanding of the chemical behavior and potential applications of such compounds in various scientific and medicinal contexts (Yoshida et al., 2005).

Antimicrobial and Antitubercular Activity

Research into N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds has demonstrated their potential for antimicrobial and antitubercular activities. These findings indicate possible applications of similar compounds in the treatment of infectious diseases (Dighe et al., 2012).

Fluorescence Enhancement in Biochemical Probes

A study on Glibenclamide, which has a structure related to this compound, found that it enhances the fluorescence of erbium ions. This property is valuable in developing sensitive fluorimetric probes for biochemical applications (Faridbod et al., 2009).

Mechanism of Action

properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h7,10-15,17H,3-6,8-9H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUMEYIQCLNLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

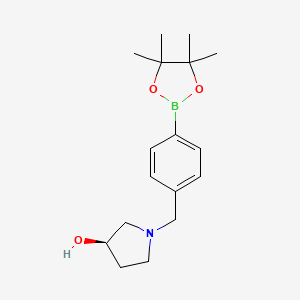

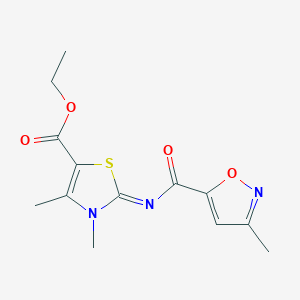

![1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2555140.png)

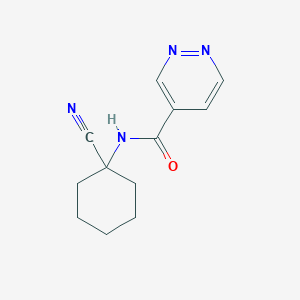

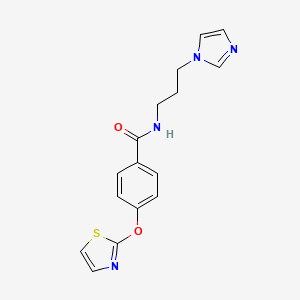

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)

![1-Methylbicyclo[2.1.1]hexan-2-one](/img/structure/B2555151.png)

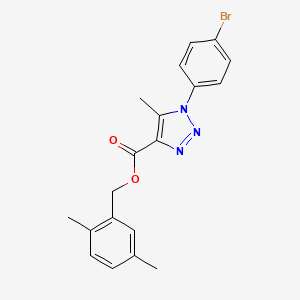

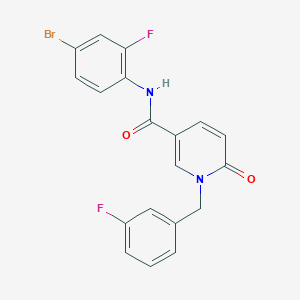

![N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2555155.png)